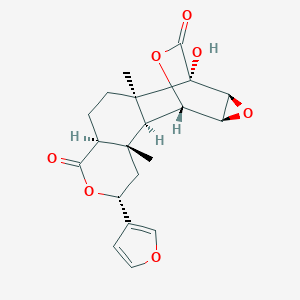
Zirconium(IV)-ethoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(IV) ethoxide, also known as tetraethoxyzirconium, is an organometallic compound with the chemical formula Zr(OC₂H₅)₄. It is a white crystalline solid that is highly soluble in organic solvents. This compound is widely used as a precursor in the synthesis of zirconium-containing materials, including ceramics and polymers .
Wissenschaftliche Forschungsanwendungen
Zirconium(IV) ethoxide is used extensively in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of zirconium-containing monomers and polymers.
Biology: It is used in the preparation of biocompatible zirconium-based materials for medical implants.
Industry: It is used in the production of high-performance ceramics, coatings, and catalysts
Wirkmechanismus
Target of Action
Zirconium(IV) ethoxide, also known as Tetraethoxyzirconium, is primarily used as a precursor for the synthesis of olefin-functionalized zirconium-containing monomers . These monomers are the primary targets of Zirconium(IV) ethoxide and play a crucial role in the generation of hybrid zirconium-containing polymers .
Mode of Action
The interaction of Zirconium(IV) ethoxide with its targets involves the attachment of pendent olefin groups to oxygen-ligated zirconium complexes . This is achieved using olefin-substituted phenols and alcohols and readily accessible zirconium reagents . The result of this interaction is the synthesis of olefin-functionalized zirconium-containing monomers .
Biochemical Pathways
The biochemical pathways affected by Zirconium(IV) ethoxide primarily involve the synthesis of olefin-functionalized zirconium-containing monomers . The downstream effects of these pathways include the potential generation of hybrid zirconium-containing polymers .
Result of Action
The primary molecular and cellular effect of Zirconium(IV) ethoxide’s action is the synthesis of olefin-functionalized zirconium-containing monomers . These monomers can then be used to generate hybrid zirconium-containing polymers .
Action Environment
The action, efficacy, and stability of Zirconium(IV) ethoxide are influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it should be used only in well-ventilated areas or outdoors . Additionally, it is a flammable solid, and thus, it should be kept away from heat, sparks, open flames, and hot surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconium(IV) ethoxide can be synthesized through the reaction of zirconium tetrachloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis:
ZrCl4+4C2H5OH→Zr(OC2H5)4+4HCl
This method requires careful control of temperature and the exclusion of moisture to ensure high purity of the product .
Industrial Production Methods: Industrial production of zirconium(IV) ethoxide often involves the use of zirconium alkoxides as intermediates. The process includes the reaction of zirconium metal or zirconium dioxide with ethanol in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and under inert atmosphere to prevent oxidation .
Types of Reactions:
- Zirconium(IV) ethoxide readily undergoes hydrolysis in the presence of water, forming zirconium dioxide and ethanol:
Hydrolysis: Zr(OC2H5)4+2H2O→ZrO2+4C2H5OH
Alcoholysis: It can react with other alcohols to form mixed alkoxides.
Common Reagents and Conditions:
Reagents: Water, various alcohols, and organic solvents.
Conditions: Anhydrous conditions for synthesis, controlled moisture for hydrolysis, and elevated temperatures for industrial production
Major Products:
Hydrolysis: Zirconium dioxide and ethanol.
Alcoholysis: Mixed zirconium alkoxides.
Condensation: Zirconium-based polymers and ceramics.
Vergleich Mit ähnlichen Verbindungen
- Zirconium(IV) propoxide (Zr(OC₃H₇)₄)
- Zirconium(IV) butoxide (Zr(OC₄H₉)₄)
- Titanium(IV) ethoxide (Ti(OC₂H₅)₄)
Comparison:
- Zirconium(IV) ethoxide vs. Zirconium(IV) propoxide: Both compounds are used as precursors in the synthesis of zirconium-based materials, but zirconium(IV) ethoxide is more commonly used due to its higher reactivity and solubility in organic solvents.
- Zirconium(IV) ethoxide vs. Zirconium(IV) butoxide: Zirconium(IV) butoxide has a longer alkyl chain, which can affect the solubility and reactivity of the compound. Zirconium(IV) ethoxide is preferred for applications requiring higher reactivity.
- Zirconium(IV) ethoxide vs. Titanium(IV) ethoxide: Titanium(IV) ethoxide is similar in structure but has different chemical properties due to the presence of titanium instead of zirconium. Zirconium(IV) ethoxide is preferred for applications requiring zirconium-based materials .
Eigenschaften
CAS-Nummer |
18267-08-8 |
|---|---|
Molekularformel |
C2H6OZr |
Molekulargewicht |
137.29 g/mol |
IUPAC-Name |
ethanol;zirconium |
InChI |
InChI=1S/C2H6O.Zr/c1-2-3;/h3H,2H2,1H3; |
InChI-Schlüssel |
MRUQKCHUWQAJRP-UHFFFAOYSA-N |
SMILES |
CCO.CCO.CCO.CCO.[Zr] |
Kanonische SMILES |
CCO.[Zr] |
| 18267-08-8 | |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Zirconium(IV) ethoxide used to synthesize ZrO2 nanocolloids?
A1: Zirconium(IV) ethoxide acts as the precursor for ZrO2 in this synthesis. The research utilizes a microwave reactor with ultrasonic mixing, heating the Zirconium(IV) ethoxide in a tetraethylene glycol solution at 240 °C for 30 minutes. [] This process, in the presence of poly(gamma-cyclodextrin), leads to the formation of ZrO2 nanocolloids stabilized by the polymer.
Q2: What is the significance of using poly(gamma-cyclodextrin) in this synthesis?
A2: Poly(gamma-cyclodextrin) plays a crucial role in controlling the size and stability of the ZrO2 nanocolloids. It acts as a capping agent, adsorbing onto the surface of the growing ZrO2 particles and preventing uncontrolled aggregation. [] This results in nanocolloids with an average diameter of 7.2 nm, suitable for incorporation into liquid crystal devices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


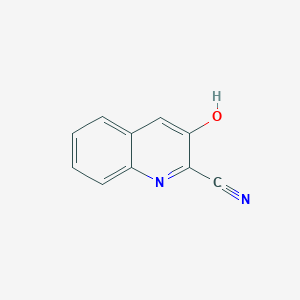

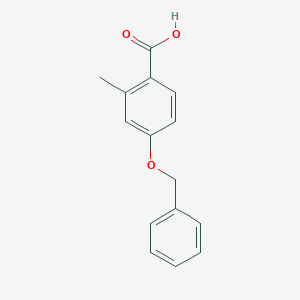

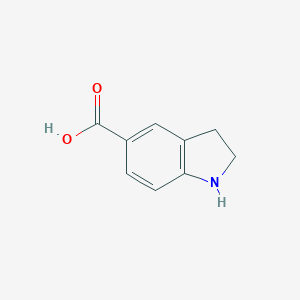
![5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]naphthalene-2,7-disulfonic acid](/img/structure/B95628.png)
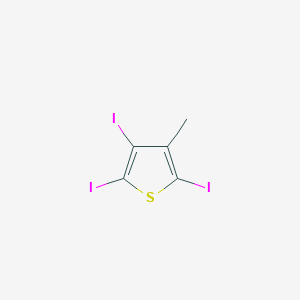
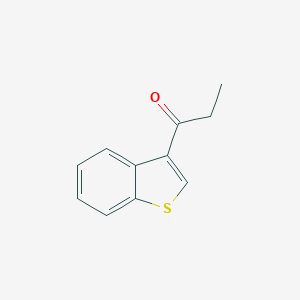
![3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol](/img/structure/B95636.png)
